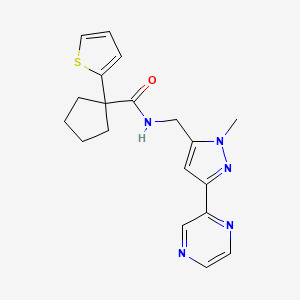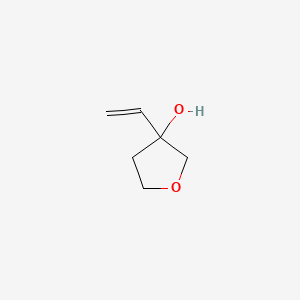![molecular formula C15H19NO2 B2649916 1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2175581-14-1](/img/structure/B2649916.png)
1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one is an organic compound with the molecular formula C15H19NO2 It belongs to the class of piperidine derivatives and is characterized by the presence of a phenoxymethyl group attached to a piperidine ring, which is further connected to a prop-2-en-1-one moiety
Métodos De Preparación
The synthesis of 1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one can be achieved through several methods. One common approach involves the reaction of a phenoxymethyl-substituted piperidine with an appropriate aldehyde or ketone under basic conditions. For example, the reaction of 3-(phenoxymethyl)piperidine with prop-2-en-1-one in the presence of a base such as sodium hydroxide can yield the desired product. This reaction typically requires refluxing the reactants in a suitable solvent, such as ethanol, for several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the process .
Análisis De Reacciones Químicas
1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted derivatives.
Addition: The prop-2-en-1-one moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form addition products
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is investigated for its potential as a ligand for various receptors and enzymes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the development of new drugs.
Industry: In the industrial sector, the compound is used in the development of new materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxymethyl group and the piperidine ring play crucial roles in binding to these targets, while the prop-2-en-1-one moiety may participate in additional interactions. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: This compound has a phenyl group instead of a phenoxymethyl group, which may result in different reactivity and biological activity.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound contains a benzo[d][1,3]dioxol-5-yl group, which can influence its chemical and biological properties.
®-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one: This compound has a more complex structure with additional functional groups, which may enhance its specificity and potency in certain applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
1-[3-(phenoxymethyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-15(17)16-10-6-7-13(11-16)12-18-14-8-4-3-5-9-14/h2-5,8-9,13H,1,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDJGCZLOLSNMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-[3-(3-bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2649833.png)



![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2649842.png)




![4-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole](/img/structure/B2649850.png)
![3-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2649851.png)
![1'-((2,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2649852.png)

![7-Methylthieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2649856.png)
